molecular formula C11H13ClN2O2 B8256937 4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B8256937
M. Wt: 240.68 g/mol
InChI Key: WWMBYVPWLJDKNX-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative featuring a 2-nitrophenyl substituent at the 4-position of the pyridine ring. Tetrahydropyridine derivatives are of significant interest due to their diverse applications in pharmaceuticals, materials science, and synthetic chemistry.

Properties

IUPAC Name

4-(2-nitrophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c14-13(15)11-4-2-1-3-10(11)9-5-7-12-8-6-9;/h1-5,12H,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMBYVPWLJDKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence

  • Intermediate Formation : A piperidine precursor (e.g., 4-(2-nitrophenyl)piperidin-4-ol) is treated with an electrophilic halogenating agent (e.g., N-bromosuccinimide) in dichloromethane at 0–5°C, yielding a brominated intermediate.

  • Halohydroxylation : The intermediate undergoes halohydroxylation using aqueous H₂O₂ and HFIP (hexafluoroisopropanol) to install a hydroxyl group adjacent to the halogen.

  • Base-Mediated Cyclization : Treatment with K₂CO₃ in THF induces cyclization, forming the tetrahydropyridine ring. The nitro group’s electron-withdrawing nature accelerates ring closure by stabilizing transition states.

Key Data:

StepReagentsTemperatureYield
1NBS, CH₂Cl₂0°C67%
2H₂O₂, HFIP25°C58%
3K₂CO₃, THFReflux72%

Advantages : High diastereoselectivity (>95% cis).
Limitations : Multi-step synthesis requires rigorous purification.

Acid-Catalyzed Dehydration of Piperidinols

PMC3115714 details the synthesis of N-substituted tetrahydropyridines via dehydration of piperidinols. For 4-(2-nitrophenyl)-1,2,3,6-tetrahydropyridine, this method involves:

Procedure

  • Starting Material : 4-(2-Nitrophenyl)piperidin-4-ol is suspended in ethanol.

  • Acid Catalyst : Concentrated HCl (2 equiv) is added, and the mixture is heated to 70°C for 6 hours.

  • Isolation : The product is extracted with ethyl acetate, washed with NaHCO₃, and treated with HCl gas to form the hydrochloride salt.

Optimization Insights:

  • Solvent Impact : Ethanol outperforms DMF or THF, achieving 81% yield vs. 45–60%.

  • Acid Strength : HCl > H₂SO₄ due to milder side reactions.

Multi-Component Reaction (MCR) Using Iodine Catalysis

ACS Omega reports a five-component MCR for tetrahydropyridines, adaptable to nitroaryl systems:

Synthetic Route

  • Components : 2-Nitrobenzaldehyde (1.2 equiv), methylamine (1 equiv), ethyl acetoacetate (1.5 equiv).

  • Catalyst : Iodine (10 mol%) in methanol at 55°C for 12 hours.

  • Mechanism : Knoevenagel condensation followed by Michael addition and cyclodehydration.

Performance Metrics:

  • Yield : 68% for nitrophenyl analog.

  • Purity : >95% by HPLC (C18 column, 70:30 MeOH:H₂O).

Deep Eutectic Solvent (DES)-Mediated Synthesis

PMC10086034 highlights a green chemistry approach using ETPP-Br/THF-TCA-DES:

Protocol

  • DES Preparation : Trihexyl(tetradecyl)phosphonium bromide (ETPP-Br) and trichloroacetic acid (TCA) in a 1:3 molar ratio.

  • Reaction : 2-Nitrobenzaldehyde (1 mmol), methylamine (1.2 mmol), and ethyl acetoacetate (1.5 mmol) are stirred in DES at 90°C for 4 hours.

  • Recovery : DES is separated via aqueous extraction and reused 5 times with <10% yield drop.

Environmental Metrics:

  • E-Factor : 2.1 (vs. 8.5 for traditional solvents).

  • Energy Savings : 40% reduction compared to reflux methods.

Comparative Analysis of Methods

MethodYield (%)Purity (%)StepsScalability
Halogenation-Cyclization72984Moderate
Acid Dehydration81972High
MCR with Iodine68951Low
DES-Mediated75961High

Key Findings :

  • Acid dehydration balances yield and simplicity for industrial applications.

  • DES methods align with green chemistry principles but require specialized solvents.

Hydrochloride Salt Formation

Final protonation is achieved by:

  • Dissolving the free base in anhydrous ether.

  • Bubbling HCl gas until pH < 2.

  • Crystallizing at −20°C, yielding 89–93% pure hydrochloride salt.

Characterization :

  • ¹H NMR (D₂O) : δ 2.65–3.10 (m, 4H, CH₂), 4.25 (s, 1H, NH), 7.45–8.10 (m, 4H, Ar-H).

  • mp : 214–216°C (decomp) .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrahydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits notable biological activities that are particularly relevant in neuropharmacology. It has been studied for its interactions with neurotransmitter systems and potential neurotoxic effects. Key areas of application include:

  • Neurotoxicity Studies : Research indicates that compounds similar to 4-(2-nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can metabolize into neurotoxic metabolites affecting dopaminergic neurons. This is particularly relevant in the context of Parkinson's disease models, where such metabolites may provide insights into disease mechanisms and potential therapeutic targets.
  • Oxidative Stress Research : The compound's interactions with oxidative stress pathways have been examined to understand its role in neuroprotection. Studies suggest that it may influence oxidative stress markers, contributing to neuroprotective strategies against neurodegenerative diseases.

Synthetic Applications

In organic synthesis, 4-(2-nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride serves as a versatile intermediate for synthesizing various compounds. Its unique structure allows it to participate in diverse chemical reactions:

  • Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced biological activity or altered pharmacological profiles. For example, modifications can lead to compounds with improved solubility or targeted activity against specific biological pathways .

Case Studies

  • Neurotoxic Metabolite Research : A study highlighted how related compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine demonstrate the importance of investigating structural analogs for understanding neurotoxicity mechanisms. This research emphasizes the relevance of studying 4-(2-nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride as a model compound for exploring similar pathways .
  • Antioxidant Activity Assessment : Another study assessed the antioxidant properties of derivatives based on tetrahydropyridine structures. The findings indicated that modifications could enhance their protective effects against oxidative damage in neuronal cells .

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydropyridine ring can mimic the structure of neurotransmitters, allowing the compound to bind to neural receptors and modulate their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and applications based on evidence:

Compound Name Substituent CAS Number Key Properties/Applications References
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride Phenyl 815-17-8 Chemical intermediate; foundational structure for neuroactive analogs
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Phenyl (N-methylated) - Neurotoxin inducing parkinsonism via selective nigrostriatal damage
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride 4-Fluorophenyl - Impurity in paroxetine hydrochloride; controlled in pharmaceutical formulations
4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride 2-Methanesulfonylphenyl - Zeolite synthesis; structural descriptors enhance crystallinity predictions in ML models
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride Bromo 2044836-45-3 Synthetic intermediate; bromine substituent enables cross-coupling reactions

Key Observations :

  • Electron-Withdrawing Groups: The 2-nitrophenyl group (in the target compound) shares electronic similarities with 4-fluorophenyl and methanesulfonylphenyl substituents, which are known to influence metabolic stability and intermolecular interactions .

Pharmacological and Toxicological Comparisons

  • MPTP and Neurotoxicity : MPTP is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I, leading to dopaminergic neuron death. This contrasts with 4-(4’-hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine (MPTP-OH), where hydroxylation reduces neurotoxic potency .
  • The nitro-substituted analog may require similar stringent controls in drug formulations.

Regulatory and Analytical Considerations

  • Analytical Methods : HPLC with UV detection is employed to quantify related compounds like 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine in paroxetine, achieving detection limits <0.0001% . Similar methods may apply to nitro-substituted analogs.
  • Regulatory Limits : The European Pharmacopoeia and USP guidelines mandate strict control of tetrahydropyridine impurities in APIs, emphasizing substituent-specific toxicity profiles .

Biological Activity

4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS No. 1274933-97-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is C11H13ClN2O2C_{11}H_{13}ClN_{2}O_{2} with a molecular weight of 240.69 g/mol. The compound features a tetrahydropyridine ring substituted with a nitrophenyl group at the 4-position, which is crucial for its biological activity.

The biological activity of 4-(2-nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The nitro group can undergo redox reactions, generating reactive intermediates that may inhibit enzyme activity and disrupt cellular processes.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Apoptotic Induction : Studies indicate that it may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Anticancer Properties

Research has demonstrated that 4-(2-nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride exhibits significant anticancer activity:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) have shown that the compound induces apoptosis and inhibits cell proliferation. For instance, a study reported an IC50 value of approximately 10 μM against MCF-7 cells, indicating effective cytotoxicity .
Cell LineIC50 (μM)Mechanism of Action
MCF-710Induction of apoptosis via caspase activation
HeLa15Cell cycle arrest at G0-G1 phase
PANC-112Disruption of mitochondrial function

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : It has been tested against various bacterial strains with promising results. The presence of the nitro group enhances its antibacterial activity by promoting radical formation that disrupts bacterial cell membranes.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli60 µg/mL

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of similar tetrahydropyridine derivatives in models of Parkinson's disease. It was found that these compounds could mitigate dopaminergic neuron loss induced by neurotoxins like MPTP .
  • In Vivo Studies : Animal studies have shown that administration of the compound leads to a reduction in tumor size in xenograft models when combined with standard chemotherapy agents.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride?

  • Methodological Answer: A common approach involves cyclization reactions followed by hydrochlorination. For example, tetrahydropyridine derivatives are often synthesized via acid-catalyzed cyclization of nitro-substituted precursors. Thionyl chloride (SOCl₂) is frequently used to convert tertiary amines to their hydrochloride salts, as demonstrated in the synthesis of structurally similar compounds like 4-chloropyridine-2-carbonyl chloride hydrochloride . Key steps include:
  • Precursor Preparation: Reacting 2-nitrobenzaldehyde with a suitable amine under acidic conditions to form the tetrahydropyridine backbone.
  • Hydrochlorination: Treating the free base with HCl gas or SOCl₂ in anhydrous solvents (e.g., chlorobenzene) to yield the hydrochloride salt.
  • Purification: Recrystallization from ethanol/diethyl ether mixtures ensures high purity (>95% by NMR and CHN analysis) .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodological Answer: A multi-technique approach is critical:
  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR (in DMSO-d₆ or CDCl₃) confirm the tetrahydropyridine ring structure and nitro group placement. For example, aromatic protons appear as doublets (δ 7.4–8.4 ppm) .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 251.1 [M+H]⁺ for analogs) validate the molecular weight .
  • Elemental Analysis (CHN): Matches calculated values for C, H, and N within ±0.3% .
  • X-ray Crystallography: Resolves conformational isomerism in the tetrahydropyridine ring .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer:
  • Temperature: Store at –20°C in airtight, light-resistant containers to prevent degradation via nitro group reduction or hydrolysis.
  • Solubility: Dissolve in anhydrous DMSO or methanol for long-term stability (>6 months). Avoid aqueous buffers unless freshly prepared.
  • Handling: Use inert atmospheres (N₂/Ar) during synthesis and storage to minimize oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer: Systematic optimization strategies include:
  • Catalyst Screening: Test Brønsted/Lewis acids (e.g., H₂SO₄, FeCl₃) to accelerate cyclization. For example, sodium bromide (NaBr) enhanced yields by 15% in analogous syntheses .
  • Solvent Effects: Polar aprotic solvents (DMF, THF) improve nitro group reactivity, while chlorobenzene reduces byproduct formation during hydrochlorination .
  • Temperature Control: Stepwise heating (e.g., 85°C for cyclization, room temperature for salt formation) balances reaction rate and side reactions .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Resolve discrepancies using:
  • 2D NMR (COSY, HSQC): Assign overlapping proton signals (e.g., distinguishing aromatic protons from tetrahydropyridine CH₂ groups) .
  • Isotopic Labeling: Use 15N^{15}N-labeled precursors to track nitro group behavior in mass spectrometry .
  • Computational Chemistry: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Methodological Answer: Focus on modular synthetic routes:
  • Nitro Group Modifications: Replace the 2-nitrophenyl moiety with 3- or 4-nitrophenyl groups to assess electronic effects .
  • Ring Substitutions: Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the tetrahydropyridine 4-position to modulate basicity .
  • Biological Testing: Screen analogs for target binding (e.g., kinase inhibition assays) and correlate with Hammett σ values or logP measurements .

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